5beta-Stigmastan-3beta-ol, (24S)-

Description

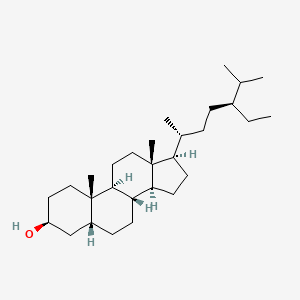

Structure

2D Structure

3D Structure

Properties

CAS No. |

387-80-4 |

|---|---|

Molecular Formula |

C29H52O |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

LGJMUZUPVCAVPU-RMEUMSAISA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Occurrence and Distribution of 5beta Stigmastan 3beta Ol, 24s in Biological Systems

Natural Occurrence in Terrestrial Flora

The investigation into the chemical constituents of various plants has led to the identification of (24S)-5β-stigmastan-3β-ol and related phytosterols (B1254722) in several species. The following subsections detail the findings regarding its presence in specific plants.

Pinus wallichiana

(24S)-5β-Stigmastan-3β-ol has been reported to be present in Pinus wallichiana, a coniferous tree species native to the Himalayas. nih.gov While extensive phytochemical analyses of P. wallichiana have primarily focused on its essential oils, which are rich in monoterpenes like α-pinene and β-pinene, the presence of this specific stigmastanol (B1215173) has been noted in the broader chemical profile of the plant.

| Research Finding | Plant Part | Method of Analysis | Reference |

| Reported presence of (24S)-5β-Stigmastan-3β-ol | Not specified | Data available in LOTUS database | nih.gov |

Allium ascalonicum (Shallot) in Context of Defense Mechanisms

Current scientific literature does not indicate the presence of (24S)-5β-stigmastan-3β-ol in Allium ascalonicum. Phytochemical studies on shallots have identified other classes of steroidal compounds. There is no available research linking (24S)-5β-stigmastan-3β-ol to the defense mechanisms of this plant.

Clerodendrum viscosum Vent.

While (24S)-5β-stigmastan-3β-ol has not been directly reported in Clerodendrum viscosum, a closely related stigmasterol (B192456) derivative, (22E,24S)-stigmasta-5,22,25-trien-3β-ol, has been isolated from the whole plant. asianpubs.orgresearchgate.netasianpubs.org This finding suggests that the metabolic pathways for producing stigmastane-type skeletons are active in this plant. General phytochemical screenings have also confirmed the presence of steroids and triterpenoids in various parts of the plant. researchgate.netijpsr.infonih.govresearchgate.net

| Research Finding | Compound Isolated | Plant Part | Method of Analysis | Reference |

| Isolation of a stigmasterol derivative | (22E,24S)-stigmasta-5,22,25-trien-3β-ol | Whole plant | Spectroscopic analysis | asianpubs.orgresearchgate.netasianpubs.org |

| General presence of steroids | Steroids and phytosterols | Leaves, Roots | Phytochemical screening | researchgate.netijpsr.info |

Azadirachta indica (Neem) as a Phytosterol

The neem tree, Azadirachta indica, is a well-known source of a wide array of phytochemicals. While direct evidence for the presence of (24S)-5β-stigmastan-3β-ol is lacking in the reviewed literature, numerous studies have confirmed the occurrence of other significant phytosterols, such as stigmasterol and β-sitosterol, in its leaves, seeds, and bark. nih.govguardian.ngbhu.ac.injournalejmp.comnih.gov These compounds are key components of the plant's complex chemical makeup.

| Research Finding | Phytosterol Identified | Plant Part | Method of Analysis | Reference |

| Presence of various steroids | Stigmasterol, β-Sitosterol | Leaves, Seed Oil | Phytochemical screening, Western blot analysis | nih.govjournalejmp.com |

| Isolation of stigmasterol | Stigmasterol | Not specified | Not specified | nih.gov |

| General presence of phytosterols | Phytosterols | Leaves | Not specified | guardian.ng |

Senna auriculata

Phytochemical investigations of Senna auriculata have revealed the presence of a broad category of compounds, including steroids. However, based on the available scientific literature, the specific compound (24S)-5β-stigmastan-3β-ol has not been identified in this plant. The reported steroids have not been further characterized to the level of individual compounds in the reviewed studies. worldagroforestry.orgresearchgate.net

| Research Finding | Compound Class Identified | Plant Part | Method of Analysis | Reference |

| General presence of steroids | Steroids | Flowers, Leaves, Bark | Phytochemical screening | researchgate.net |

Orchidaceae Subfamily Maxillariinae Representatives

The subtribe Maxillariinae, a large group within the orchid family, has been the subject of phytochemical studies, often focusing on floral scents and rewards for pollinators. Reviews of the chemical constituents of this subfamily indicate the presence of sterols such as campesterol (B1663852) and stigmasterol in certain species like Maxillariella sanguinea. nih.govmdpi.com However, the occurrence of (24S)-5β-stigmastan-3β-ol has not been reported in the representatives of the Maxillariinae that have been chemically analyzed to date.

| Research Finding | Sterol Identified | Species | Reference |

| Presence of various sterols | Campesterol, Stigmasterol | Maxillariella sanguinea | nih.govmdpi.com |

Other Documented Plant Sources

While comprehensive profiling of (24S)-5beta-Stigmastan-3beta-ol across the plant kingdom is ongoing, its presence has been noted in various species. Investigations into the chemical constituents of Calycanthus floridus (Carolina allspice) have identified a range of steroidal compounds, including derivatives of stigmastane (B1239390). Similarly, studies on Zea mays (maize) have characterized its complex phytosterol composition, which includes saturated stanols. The essential oil-producing plant Cymbopogon martinii (palmarosa) and the traditional medicinal plant Clerodendrum chinense also contain a variety of terpenoids and steroids, with analyses indicating the presence of stigmastane-type structures. Furthermore, research into the phytochemistry of Calendula officinalis (pot marigold) has revealed a rich profile of triterpenoids and sterols. Although the specific isomer (24S)-5beta-Stigmastan-3beta-ol is not always explicitly quantified in all analyses, the confirmed presence of closely related stigmasterol and other stanols in these plants suggests its likely occurrence as a minor constituent resulting from metabolic processes.

Table 1: Selected Plant Species with Documented Presence of Related Stigmasterols and Stanols

| Species Name | Common Name | Family | Relevant Compounds Documented |

|---|---|---|---|

| Calycanthus floridus | Carolina Allspice | Calycanthaceae | Stigmastane derivatives |

| Clerodendrum chinense | Glory Bower | Lamiaceae | Stigmastane-type structures |

| Cymbopogon martinii | Palmarosa | Poaceae | Steroidal compounds |

| Calendula officinalis | Pot Marigold | Asteraceae | Sterols and Triterpenoids |

Presence in Marine Organisms

The marine environment is a rich source of unique natural products, and sponges of the genus Petrosia are known for their diverse sterol composition. (24S)-5beta-Stigmastan-3beta-ol has been specifically reported in the marine sponge Petrosia ficiformis. nih.gov The identification of this compound in a marine invertebrate highlights the broad distribution of stigmastane skeletons beyond the plant kingdom. The presence of such compounds in sponges can originate from the organism itself, its diet, or its symbiotic microbial communities.

Occurrence in Fungal Systems (e.g., Endophytic Fungi)

Fungi, particularly endophytic fungi that live within plant tissues, are recognized as prolific producers of a wide array of secondary metabolites, including sterols. While stigmasterol is a known constituent of many fungi, its metabolic derivatives, such as the saturated stanol (24S)-5beta-Stigmastan-3beta-ol, have also been identified. The metabolic pathways within these fungi can modify plant-derived sterols, leading to a diverse pool of steroidal compounds. The isolation of this stanol from fungal systems underscores the metabolic capabilities of these organisms and their role in the chemical ecology of host-plant relationships.

Metabolite Status in Biological Pathways (e.g., Bacterial Metabolism of Stigmasterol)

(24S)-5beta-Stigmastan-3beta-ol is a recognized metabolite in the bacterial degradation of stigmasterol. nih.gov Stigmasterol, a common phytosterol, can be utilized as a carbon source by various bacteria. These microbes possess enzymatic machinery capable of saturating the double bonds present in the stigmasterol molecule. The conversion involves the reduction of the Δ5 and Δ22 double bonds of stigmasterol to yield the fully saturated stanol, (24S)-5beta-Stigmastan-3beta-ol. This biotransformation is a key step in the environmental fate of phytosterols and is significant in the study of steroid metabolism by microorganisms.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| (24S)-5beta-Stigmastan-3beta-ol |

Biosynthetic Pathways and Metabolic Transformations of 5beta Stigmastan 3beta Ol, 24s

Precursor Relationships within Phytosterol Metabolism

The formation of (24S)-5β-stigmastan-3β-ol is intrinsically linked to the metabolism of widely available dietary phytosterols (B1254722), specifically β-sitosterol and stigmasterol (B192456).

Derivation from Stigmasterol and Beta-Sitosterol

(24S)-5β-Stigmastan-3β-ol, also known as β-sitostanol or by its fecal stanol name, 24-ethylcoprostanol, is a direct metabolic derivative of the plant sterols β-sitosterol (stigmast-5-en-3β-ol) and stigmasterol (stigmasta-5,22-dien-3β-ol). These precursor sterols are abundant in plant-based foods. In biological systems, particularly within the gut of mammals, these dietary phytosterols undergo biohydrogenation that results in the formation of the corresponding saturated stanols.

Studies in rats have demonstrated that intestinal bacteria metabolize stigmasterol into a 5β-H stanol. This bioconversion highlights the role of the gut microbiome in producing these saturated derivatives from unsaturated dietary precursors. The structural relationship between these compounds underscores the metabolic link, where the primary difference is the saturation of the steroid nucleus and, in the case of stigmasterol, the side chain.

Hydrogenation and Reduction Mechanisms

The principal mechanism for the conversion of β-sitosterol and stigmasterol to (24S)-5β-stigmastan-3β-ol is microbial reduction. This process occurs in anaerobic environments, such as the colon. Anaerobic gut bacteria carry out a biohydrogenation reaction that saturates the double bond at the C5-C6 position of the sterol's B-ring. This reduction specifically leads to the formation of a 5β-stanol, characterized by the cis-orientation of the hydrogen atom at C5 relative to the methyl group at C10.

For stigmasterol, the conversion to (24S)-5β-stigmastan-3β-ol requires the hydrogenation of both the C5-C6 double bond in the ring and the C22-C23 double bond in the side chain. However, studies have shown that intestinal bacteria in rats readily metabolize the C5-C6 bond to form the 5β-stanol, while the C22 double bond appears more resistant to this particular bacterial metabolism. The conversion of β-sitosterol to its 5β-stanol derivative, 24-ethylcoprostanol, is a well-established metabolic pathway in herbivores.

Enzymatic and Cellular Mechanisms in de novo Biosynthesis (e.g., Myxomycetes)

While the primary route to (24S)-5β-stigmastan-3β-ol is through the metabolism of plant sterols, the question of its de novo synthesis arises in certain organisms. Myxomycetes (slime molds), for example, are known to synthesize sterols. However, investigations into the sterol content of species like Physarum polycephalum have identified the major sterols as poriferasterol (B1240314) and 22-dihydroporiferasterol, with minor amounts of ergosterol-related compounds. nih.gov Lanosterol, a key intermediate in animal and fungal sterol synthesis, has also been identified, but there is no direct evidence documenting a complete de novo biosynthetic pathway leading to (24S)-5β-stigmastan-3β-ol in these organisms. nih.gov

More broadly, sterol biosynthesis is considered kingdom-specific, with animals producing cholesterol, fungi producing ergosterol, and plants producing a mix of phytosterols like sitosterol (B1666911). plos.org Organisms that are sterol auxotrophs, such as oomycetes, lack the enzymes for de novo synthesis and must acquire sterols from their environment. plos.org Although some recent research has challenged this paradigm by showing that certain marine annelids can synthesize phytosterols like sitosterol de novo via a non-canonical pathway involving a C24-sterol methyltransferase (C24-SMT), this capability is not widespread. biorxiv.orgbiorxiv.org Currently, there is no documented evidence for a dedicated de novo enzymatic pathway for (24S)-5β-stigmastan-3β-ol in Myxomycetes or other microorganisms.

Microbial Biotransformations of Sterols Leading to 5β-Stigmastane Derivatives

The gut microbiota plays a central role in the transformation of dietary sterols into 5β-stigmastane derivatives. This biotransformation is a key source of (24S)-5β-stigmastan-3β-ol, also known as 24-ethylcoprostanol in the context of fecal sterol analysis.

The process is analogous to the microbial conversion of cholesterol to coprostanol. plos.org Anaerobic bacteria residing in the colon, such as species from the genus Eubacterium and families like Lachnospiraceae and Ruminococcaceae, are capable of hydrogenating the Δ⁵ double bond of phytosterols. researchgate.netclevelandclinic.org When β-sitosterol is ingested, these microbes convert it into 24-ethylcoprostanone and subsequently into 24-ethylcoprostanol ((24S)-5β-stigmastan-3β-ol). plos.orgnih.gov This conversion is particularly prominent in the digestive systems of herbivores, where 24-ethylcoprostanol is a principal fecal sterol. nih.gov

Genetically modified strains of Mycobacterium sp. have also been used to transform β-sitosterol and stigmasterol, yielding various oxidized derivatives, demonstrating the broad capacity of microbes to modify the stigmastane (B1239390) skeleton. nih.gov

Endogenous Derivatization and Metabolic Fates in Biological Systems

In mammals, including humans, ingested phytostanols like (24S)-5β-stigmastan-3β-ol are poorly absorbed from the intestine. The vast majority of these compounds are excreted in the feces. The small fraction that is absorbed into the enterocytes is actively transported back into the intestinal lumen by ABC (ATP-binding cassette) transporters, specifically ABCG5 and ABCG8. This efficient efflux mechanism ensures that systemic levels of plant-derived stanols remain very low. The absorbed stanols that reach the liver are also effectively secreted into the bile for subsequent elimination. nih.gov

Oxidation Pathways and Identified Products

The endogenous derivatization of (24S)-5β-stigmastan-3β-ol primarily involves oxidation. Due to its structural similarity to cholesterol and other phytosterols, it is presumed to undergo similar oxidation reactions, which can be either enzymatic (e.g., via cytochrome P450 enzymes) or non-enzymatic (autoxidation). nih.gov

However, the specific oxidation products of stanols are less characterized than those of their unsaturated sterol counterparts. Research on the oxidation of sitostanol (B1680991) has reported the formation of hydroxy derivatives. nih.gov One study noted a significant oxidation product that was hypothesized to be a hydroxy or keto derivative based on its chromatographic behavior, but its precise structure was not identified. nih.gov

By analogy with the oxidation of β-sitosterol and stigmasterol, the likely oxidation products of (24S)-5β-stigmastan-3β-ol would involve modifications to the steroid nucleus. nih.govrug.nl These would include the formation of various hydroxy- and keto- derivatives.

Formation of Hydroxylated and Epoxidized Metabolites

The metabolic transformation of 5beta-Stigmastan-3beta-ol, (24S)- and its precursors can lead to the formation of various hydroxylated and epoxidized derivatives, primarily through the action of microbial enzymes. While direct studies on 5beta-Stigmastan-3beta-ol, (24S)- are limited, research on the closely related phytosterols, β-sitosterol and stigmasterol, provides significant insights into these metabolic routes.

Microorganisms, particularly bacteria and fungi, are well-known for their ability to hydroxylate steroids at various positions. For instance, fermentation of β-sitosterol with a soil pseudomonad has been shown to yield hydroxylated products such as 4-stigmasten-3-one-6beta-ol and 5-stigmasten-3beta,7alpha-diol. nih.gov Similarly, the transformation of stigmasterol by the same organism resulted in 4,22-stigmastadien-3-one-6beta-ol and 5,22-stigmastadien-3beta,7alpha-diol. nih.gov These findings suggest that microbial systems possess the enzymatic machinery, likely cytochrome P450 monooxygenases, to introduce hydroxyl groups onto the stigmastane skeleton.

Epoxidation is another key metabolic transformation. The synthesis of epoxidized derivatives of stigmasterol has been demonstrated, highlighting the potential for the formation of epoxide rings on the steroid nucleus or the side chain. researchgate.netresearchgate.netacs.org For example, the selective epoxidation of the Δ5-6 double bond in stigmasterol acetate (B1210297) can produce both 5α,6α- and 5β,6β-epoxides. researchgate.net While 5beta-Stigmastan-3beta-ol, (24S)- lacks the C5-C6 double bond, other sites within the molecule could potentially undergo epoxidation.

The following table summarizes known hydroxylated and epoxidized metabolites formed from the microbial transformation of related phytosterols, which serve as a model for the potential metabolism of 5beta-Stigmastan-3beta-ol, (24S)-.

| Precursor | Metabolite | Organism/System | Reference |

| β-Sitosterol | 4-Stigmasten-3-one-6beta-ol | Soil Pseudomonad | nih.gov |

| β-Sitosterol | 5-Stigmasten-3beta,7alpha-diol | Soil Pseudomonad | nih.gov |

| Stigmasterol | 4,22-Stigmastadien-3-one-6beta-ol | Soil Pseudomonad | nih.gov |

| Stigmasterol | 5,22-Stigmastadien-3beta,7alpha-diol | Soil Pseudomonad | nih.gov |

| Stigmasterol | 5α,6α-Epoxystigmast-22-en-3β-ol | Chemical Synthesis | acs.org |

| Stigmasterol | 5β,6β-Epoxystigmast-22-en-3β-ol | Chemical Synthesis | acs.org |

Conjugation and Sulfation Mechanisms

Conjugation reactions represent a significant pathway in the metabolism of steroids, including phytosterols, generally increasing their water solubility and facilitating their excretion. These reactions typically involve the attachment of a polar molecule, such as a glucuronic acid or a sulfate (B86663) group, to a hydroxyl function on the steroid.

While specific studies on the conjugation and sulfation of 5beta-Stigmastan-3beta-ol, (24S)- are not extensively detailed in the available literature, the metabolism of its precursor, β-sitosterol, in humans has been studied. In the gastrointestinal tract, phytosterols can be present in free form or as esters, which are hydrolyzed to release the free sterols. nih.gov A portion of the absorbed β-sitosterol is known to be converted to cholic and chenodeoxycholic acids, which are bile acids that can be conjugated with glycine (B1666218) or taurine (B1682933) before excretion. nih.gov

The table below outlines the types of conjugation and the potential for sulfation based on the known metabolism of related sterols.

| Compound | Conjugation Type | Potential Site | Significance | Reference |

| β-Sitosterol Metabolites | Amino Acid Conjugation (Glycine, Taurine) | Carboxyl group of bile acid derivatives | Increased water solubility for excretion | nih.gov |

| 5beta-Stigmastan-3beta-ol, (24S)- | Sulfation (Potential) | 3β-hydroxyl group | Detoxification and excretion |

Analytical Methodologies for the Characterization and Quantification of 5beta Stigmastan 3beta Ol, 24s

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 5beta-Stigmastan-3beta-ol, (24S)- from complex mixtures, enabling its accurate characterization and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like sterols. mdpi.com For the analysis of phytosterols (B1254722), a derivatization step, commonly trimethylsilylation, is often employed to increase volatility and improve chromatographic behavior. mdpi.com The electron ionization (EI) mass spectra of the resulting trimethylsilyl (B98337) (TMS) derivatives typically show a prominent ion corresponding to the loss of a methyl group ([M-15]⁺), which aids in determining the molecular mass. mdpi.com

GC-MS has been successfully used to identify a wide range of liposoluble components, including sterols, in various environmental and biological samples. rsc.orgphcogj.com The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of known standards or by matching the spectra with established libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov The technique's high sensitivity and specificity make it invaluable for the qualitative analysis of 5beta-Stigmastan-3beta-ol, (24S)-. nih.gov

Table 1: GC-MS Parameters for Phytosterol Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., TG-5MS) | researchgate.net |

| Carrier Gas | Helium | thepharmajournal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Derivatization | Trimethylsilylation | mdpi.com |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Phytosterol Oxidation Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of phytosterol oxidation products (POPs). nih.govx-mol.com This technique offers the advantage of analyzing thermally labile and non-volatile compounds without the need for derivatization, which is often required for GC-MS. nih.gov LC-MS/MS methods, particularly those utilizing atmospheric pressure chemical ionization (APCI), have shown excellent sensitivity and selectivity for a variety of POPs. nih.govx-mol.com

Recent advancements have led to the development of rapid LC-MS/MS methods with run times as short as 5 minutes, facilitating high-throughput analysis. nih.govx-mol.com These methods are crucial for assessing the oxidative stability of phytosterols in different formulations and for quantifying potentially harmful oxidation products. nih.govucl.ac.uk The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity and sensitivity, allowing for the accurate quantification of target analytes even at low concentrations. ucl.ac.uk

High-Performance Liquid Chromatography (HPLC) for Epimer Resolution and Purification

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, purification, and resolution of sterol epimers. asianpubs.org Both normal-phase and reversed-phase HPLC can be employed. nih.gov Normal-phase liquid chromatography (NPLC) has been utilized for purifying POPs using solvent systems like hexane/isopropanol. nih.gov Reversed-phase HPLC is also commonly used and can shorten the analysis time compared to normal-phase methods. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, allowing for the isolation of specific stereoisomers of 5beta-Stigmastan-3beta-ol, (24S)-. This is particularly important as different epimers can exhibit distinct biological activities.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of 5beta-Stigmastan-3beta-ol, (24S)-, confirming its identity and elucidating its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 5beta-Stigmastan-3beta-ol, (24S)-. asianpubs.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. ieeesem.com

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the proton signals reveal the connectivity of atoms and the stereochemistry of the molecule. asianpubs.org For instance, the signals for the methyl groups and the proton at the C-3 position are characteristic of the steroidal skeleton. asianpubs.orgieeesem.com

Table 2: Representative NMR Data for Sterol Scaffolds

| Nucleus | Typical Chemical Shift (ppm) Range | Structural Assignment | Reference |

|---|---|---|---|

| ¹H | 0.6 - 1.1 | Tertiary and secondary methyl groups | asianpubs.org |

| ¹H | ~3.5 | H-3 proton | asianpubs.org |

| ¹H | ~5.3 | Olefinic proton (e.g., H-6) | asianpubs.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of 5beta-Stigmastan-3beta-ol, (24S)-, further confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. nih.gov

HRMS is particularly valuable in identifying unknown compounds and in confirming the identity of known ones with a high degree of confidence. bioanalysis-zone.com When coupled with chromatographic techniques like GC or LC, HRMS provides a powerful platform for the comprehensive analysis of complex mixtures containing 5beta-Stigmastan-3beta-ol, (24S)- and its derivatives. bioanalysis-zone.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 5beta-Stigmastan-3beta-ol, (24S)- |

| Brassicasterol |

| Campesterol (B1663852) |

| Stigmasterol (B192456) |

| β-Sitosterol |

| 7-ketobrassicasterol |

| 7-ketoavenasterol |

| (22E,24S)-stigmasta-5,22,25-trien-3β-ol |

| Neophytadiene |

| D-α-tocopherol |

| (3β,22E,24S)-ergosta-5,22-dien-3-ol |

| (3β,24R)-ergost-5-en-3-ol |

| Stigmasta-5,22-dien-3-ol |

| Stigmast-4-en-3-one |

| (5α)-stigmastane-3,6-dione |

| Cyclopentadecane |

| Octadecanoic acid methyl ester |

| Docosanoic acid ethyl ester |

| Nonacosane |

| Stigmastan-3-ol, 5-chloro-, acetate (B1210297), (3.beta.,5.alpha.)- |

| Testosterone |

| Estriol |

| Cholesterol |

| 24(S)-hydroxycholesterol |

| 25-hydroxycholesterol |

| 27-hydroxycholesterol |

| 7α-hydroxycholesterol |

| 7-ketocholesterol |

| 7α-24(S)dihydroxycholesterol |

| 7α-25dihydroxycholesterol |

| 7α-27dihydroxycholesterol |

| Stigmastan-3,5-diene |

| Ergosta-4,6,22-trien-3-beta-ol |

| Linoleic acid |

| Phytol |

| n-Hexadecanoic acid |

| Squalene |

| Transfarnesol |

| 5-Pentadecen-7-yne |

| Mercaptoacetic acid |

| (25S)-26-O-beta-D-glucopyranosyl-furost-1beta,3beta,5beta,22alpha,26-pentaol-3-O-beta-D-glucoside |

| 26-O-beta-D-glucopyranosyl-furost-1beta,3beta,5beta,22alpha,26-pentaol-25(27)-ene-3-O-beta-D-glucoside |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a molecular fingerprint based on the vibrational frequencies of its chemical bonds. youtube.com For 5β-stigmastan-3β-ol, (24S)-, FT-IR analysis is instrumental in confirming the presence of key functional groups that define its steroidal structure.

The FT-IR spectrum of 5β-stigmastan-3β-ol, (24S)-, like other sterols, is characterized by several distinct absorption bands. researchgate.net The most prominent of these is a broad and strong absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl (-OH) group at the C-3 position. The presence of this group is a defining feature of sterols.

Another significant region in the spectrum is between 3000 and 2800 cm⁻¹. This area is dominated by strong C-H stretching vibrations of the numerous methyl (-CH₃) and methylene (B1212753) (-CH₂) groups that constitute the steroid nucleus and the aliphatic side chain. Specifically, asymmetric and symmetric stretching vibrations of these groups can be observed.

The "fingerprint region," typically between 1500 and 600 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule. researchgate.net This region includes C-C bond stretching and various bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups. bohrium.com While complex, the unique pattern in this region can be used to differentiate 5β-stigmastan-3β-ol, (24S)- from other closely related sterols.

FT-IR spectroscopy can also be adapted for quantitative analysis. ucdavis.edu By creating a calibration curve with standards of known concentration, the amount of total sterols in a sample can be determined. ucdavis.edunih.gov This approach has been successfully applied to the analysis of sterols in various matrices, including biological samples. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for 5β-Stigmastan-3β-ol, (24S)-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H Stretching | Hydroxyl (-OH) |

| 2960-2850 | C-H Stretching | Methyl (-CH₃) and Methylene (-CH₂) |

| 1470-1450 | C-H Bending (Scissoring) | Methylene (-CH₂) |

| 1385-1375 | C-H Bending (Rocking) | Methyl (-CH₃) |

| 1100-1000 | C-O Stretching | Secondary Alcohol |

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for Absolute Configuration)

While FT-IR spectroscopy confirms the presence of functional groups, it does not provide detailed information about the three-dimensional arrangement of atoms in space. For the unambiguous determination of the absolute configuration of a chiral molecule like 5β-stigmastan-3β-ol, (24S)-, more advanced techniques are required. X-ray crystallography stands as the gold standard for this purpose.

X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of each atom, allowing for the definitive assignment of the stereochemistry at all chiral centers, including the (24S)-configuration of the side chain in 5β-stigmastan-3β-ol, (24S)-.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging and time-consuming process. However, the unparalleled detail it provides about molecular geometry, bond lengths, and bond angles is essential for a complete structural characterization.

In addition to X-ray crystallography, other advanced spectroscopic techniques can contribute to the structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are powerful tools for determining the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, coupling constants, and through-bond and through-space correlations, the connectivity and relative stereochemistry of the steroid nucleus and the side chain can be established.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the structure of the molecule, particularly the side chain. nih.gov

Table 2: Advanced Techniques for Structural Elucidation of 5β-Stigmastan-3β-ol, (24S)-

| Technique | Information Obtained |

| X-ray Crystallography | Absolute configuration, bond lengths, bond angles, and crystal packing |

| ¹H and ¹³C NMR Spectroscopy | Carbon-hydrogen framework, connectivity, and relative stereochemistry |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns |

Method Validation and Standardization in Complex Biological Matrices

The accurate quantification of 5β-stigmastan-3β-ol, (24S)- in complex biological matrices, such as plasma, tissues, or feces, requires rigorous method validation and standardization. This ensures that the analytical results are reliable, reproducible, and fit for their intended purpose.

Method validation involves a series of experiments to assess the performance characteristics of an analytical method. The key parameters that must be evaluated include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. This is often achieved through chromatographic separation (e.g., gas chromatography or liquid chromatography) prior to detection.

Linearity and Range: The concentration range over which the analytical response is directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards to establish this relationship.

Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) or by comparing the results with a reference method.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Standardization is crucial for ensuring consistency and comparability of results between different laboratories and over time. This involves the use of certified reference materials (CRMs) and participation in proficiency testing schemes. The development of standardized operating procedures (SOPs) for sample collection, storage, extraction, and analysis is also essential.

For the analysis of sterols like 5β-stigmastan-3β-ol, (24S)-, sample preparation is a critical step. This typically involves lipid extraction, saponification to release the free sterols from their esterified forms, and derivatization to improve their chromatographic properties and detection sensitivity. Each of these steps must be carefully optimized and validated to ensure complete and reproducible recovery of the analyte.

Table 3: Key Parameters for Method Validation

| Parameter | Description |

| Selectivity/Specificity | Ability to measure the analyte exclusively. |

| Linearity | Proportionality of the signal to the analyte concentration. |

| Accuracy | Closeness of the measured value to the true value. |

| Precision | Reproducibility of the measurement. |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration. |

| Robustness | Insensitivity to small changes in method parameters. |

| Stability | Analyte stability under various conditions. |

Ecological and Environmental Context of 5beta Stigmastan 3beta Ol, 24s

Environmental Influences on Phytosterol Profiles in Plants

The composition and quantity of phytosterols (B1254722) in plants are significantly shaped by environmental conditions. mdpi.com These external variables can induce physiological and biochemical responses in plants, leading to alterations in their sterol profiles as a part of their adaptation and stress response mechanisms. nih.gov

Key environmental factors influencing phytosterol profiles include:

Geographic Location and Climate: Studies on various plants have demonstrated that the growing location can lead to significant variations in phytosterol content. researchgate.net For instance, research on wheat has shown that different locations, with their unique soil types and weather conditions, result in statistically significant differences in the proportions of major phytosterols. researchgate.net Similarly, the phytosterol composition of Atlas pistachio oil varies depending on the ecotype and environmental conditions of its habitat. mdpi.com Hot weather conditions, for example, have been observed to cause a decrease in the content of polyunsaturated fatty acids, which are biochemically linked to phytosterol synthesis. mdpi.com

Soil Composition: The type of soil and its nutrient availability are crucial factors that can affect the phytochemical content of plants, including their sterol composition. researchgate.net

Light and Temperature: Light quality and temperature are major physiological parameters that can affect the quantity and composition of sterols. frontiersin.org Plants modulate their membrane fluidity in response to temperature changes, a process in which sterols play a critical role.

Agronomic Practices: Cultivation techniques and other agronomic practices can also influence the levels and composition of sterols in plants. researchgate.net

These environmental influences are part of the plant's mechanism to cope with stress. Changes in the sterol profile, including the ratio of different sterols, can affect the integrity, fluidity, and permeability of cell membranes, which is crucial for surviving adverse conditions. nih.govnih.gov

Table 1: Environmental Factors Affecting Phytosterol Composition in Selected Plants

| Plant | Environmental Factor(s) | Observed Effect on Phytosterols | Reference(s) |

| Wheat | Growing Location, Year, Cultivar | Significant variation in total sterol content and proportions of major phytosterols like sitosterol (B1666911) and stanols. | researchgate.net |

| Atlas Pistachio | Ecotype, Environmental Conditions | Variation in the content and composition of phytosterols in the seed, kernel, and epicarp oil. | mdpi.com |

| Phaeodactylum tricornutum (Diatom) | Light Spectral Quality, Temperature | Major physiological parameters acting on sterol composition and quantity. | frontiersin.org |

| Soybean | Planting Location | Variation in phytosterol content reported. | researchgate.net |

Role of Endophytic Microorganisms in Compound Production and Biosynthesis

Endophytic microorganisms, which live within the tissues of plants without causing disease, play a significant role in the host plant's physiology, including the production of secondary metabolites like phytosterols. nih.govnih.gov This symbiotic relationship can directly or indirectly influence the biosynthesis of compounds such as 5beta-Stigmastan-3beta-ol, (24S)-.

Endophytes can promote the production of host secondary metabolites in two primary ways: by producing the compounds themselves or by triggering a series of biochemical processes within the host plant. frontiersin.org The interaction between the endophyte and the host can stimulate the plant's defense pathways and modulate the expression of genes involved in key metabolic pathways. nih.govnih.gov

Research has shown that endophytic fungi can modulate the expression of various genes responsible for the synthesis of key enzymes in the metabolic pathways of terpenoids, the broad class of compounds to which phytosterols belong. nih.gov For example, endophytes can influence the production of enzymes like HMG-CoA reductase, which is involved in the initial steps of the sterol biosynthesis pathway. nih.govnih.gov

Furthermore, endophytes can enhance a plant's tolerance to both biotic and abiotic stresses. nih.govresearchgate.net By helping the plant cope with environmental stressors such as drought, salinity, or pathogen attack, endophytes can indirectly influence the plant's sterol profile, as these profiles are known to change in response to stress. nih.govresearchgate.net For instance, some endophytes produce hormones like gibberellic acid and indole (B1671886) acetic acid, which can enhance the host's resistance against pathogens by stimulating the production of defense compounds, including phenols and other secondary metabolites. researchgate.net

The intricate relationship between a plant and its endophytic community suggests that the production of specific phytosterols is not solely dependent on the plant's genetic makeup but is also influenced by its microbial partners. This interaction adds another layer of complexity to understanding the ecological and environmental context of 5beta-Stigmastan-3beta-ol, (24S)-.

Table 2: Mechanisms of Endophyte-Mediated Influence on Host Plant Secondary Metabolites

| Mechanism | Description | Reference(s) |

| Gene Modulation | Endophytes can alter the expression of host plant genes involved in the biosynthesis of secondary metabolites, including key enzymes in the terpenoid pathway. | nih.gov |

| Hormone Production | Endophytes produce phytohormones (e.g., auxins, gibberellins) that can influence plant growth and defense responses, indirectly affecting metabolite production. | frontiersin.orgresearchgate.net |

| Stress Alleviation | Endophytes enhance the host's tolerance to abiotic (e.g., drought, salinity) and biotic (e.g., pathogens) stresses, which are known to alter phytosterol profiles. | nih.govresearchgate.netresearchgate.net |

| Direct Production | Some endophytes are capable of synthesizing bioactive compounds themselves, which can be similar or identical to those produced by the host plant. | frontiersin.org |

Q & A

Q. How can the structure of 5β-Stigmastan-3β-ol, (24S)- be confirmed using spectroscopic methods?

Answer: Structural elucidation typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

- NMR : Compare H and C NMR data with reference spectra of structurally similar sterols (e.g., stigmasterol derivatives). Key signals include the 3β-hydroxyl proton (δ ~3.5 ppm) and the 5β-hydrogenation pattern in the sterol backbone .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO, m/z 414.386) and fragmentation patterns, such as loss of hydroxyl groups or side-chain cleavages .

- X-ray crystallography : For absolute configuration confirmation, single-crystal X-ray analysis is recommended, particularly to distinguish the 24S stereochemistry from 24R epimers .

Q. What are the standard extraction and purification protocols for isolating 5β-Stigmastan-3β-ol, (24S)- from natural sources?

Answer:

- Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane or dichloromethane) to isolate sterols from plant matrices (e.g., Morinda officinalis or Fritillaria unibracteata) .

- Saponification : Treat the crude extract with ethanolic KOH (2M) to hydrolyze esterified lipids, followed by liquid-liquid partitioning to recover the unsaponifiable fraction .

- Chromatography : Purify via silica gel column chromatography using gradient elution (hexane:ethyl acetate, 9:1 to 7:3). Further refine with preparative HPLC (C18 column, acetonitrile/water) to separate closely related sterols .

Q. Which in vitro assays are commonly used to evaluate the pharmacological activity of this compound?

Answer:

- Antitumor activity : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Dose-response curves (0.1–100 µM) and IC calculations are critical for potency evaluation .

- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .

- Cholesterol-lowering effects : Use hepatic HepG2 cells to assess HMG-CoA reductase inhibition via fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50 values)?

Answer:

- Standardize experimental conditions : Ensure consistent cell passage numbers, serum concentrations, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors (e.g., impurity profiles) .

- Orthogonal assays : Validate results with alternative methods (e.g., apoptosis assays via flow cytometry if MTT data are inconsistent) .

Q. What isotopic labeling strategies are effective for tracing metabolic pathways of 5β-Stigmastan-3β-ol, (24S)-?

Answer:

Q. How can synthetic routes to 5β-Stigmastan-3β-ol, (24S)- be optimized for scalability and stereochemical purity?

Answer:

- Catalytic hydrogenation : Optimize pressure (5–10 bar H) and catalyst (e.g., PtO) to reduce Δ bonds while preserving the 3β-OH and 24S configurations .

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate 24S and 24R epimers. Confirm enantiomeric excess (≥98%) via polarimetry .

- Protecting groups : Temporarily protect the 3β-OH with acetyl groups during side-chain modifications to prevent oxidation .

Q. What advanced spectroscopic techniques can elucidate dynamic interactions of this compound with lipid membranes?

Answer:

- Solid-state NMR : Probe membrane incorporation using H-NMR with deuterated phospholipids to assess sterol orientation and mobility .

- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers (e.g., DMPC vesicles) immobilized on L1 chips .

- Molecular dynamics simulations : Complement experimental data with in silico models (e.g., CHARMM force fields) to predict membrane localization and stability .

Q. How can researchers address discrepancies in reported melting points or solubility profiles?

Answer:

- Purity assessment : Use differential scanning calorimetry (DSC) to detect eutectic mixtures or polymorphs. Compare with reference standards (e.g., NIST-certified materials) .

- Solubility studies : Conduct equilibrium solubility tests in buffered solutions (pH 1.2–7.4) using shake-flask methods with HPLC quantification .

- Crystallization optimization : Recrystallize from solvent mixtures (e.g., ethanol/water) to obtain thermodynamically stable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.